molecular formula C19H16N2S2 B14648314 2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole CAS No. 52886-13-2

2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole

Cat. No.: B14648314
CAS No.: 52886-13-2
M. Wt: 336.5 g/mol
InChI Key: DTNDHONVOGTZQL-UHFFFAOYSA-N
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Description

2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique structure, which includes two benzothiazole rings connected by a butenylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines or thiols, under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Phenylbenzothiazole

Uniqueness

2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole is unique due to its dual benzothiazole structure connected by a butenylidene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

52886-13-2

Molecular Formula

C19H16N2S2

Molecular Weight

336.5 g/mol

IUPAC Name

2-[2-(3H-1,3-benzothiazol-2-ylidenemethyl)but-1-enyl]-1,3-benzothiazole

InChI

InChI=1S/C19H16N2S2/c1-2-13(11-18-20-14-7-3-5-9-16(14)22-18)12-19-21-15-8-4-6-10-17(15)23-19/h3-12,20H,2H2,1H3

InChI Key

DTNDHONVOGTZQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=NC2=CC=CC=C2S1)C=C3NC4=CC=CC=C4S3

Origin of Product

United States

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